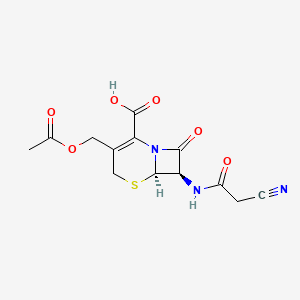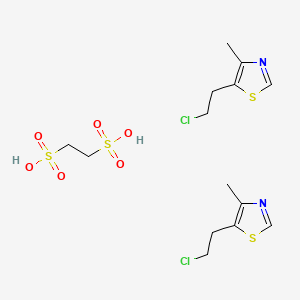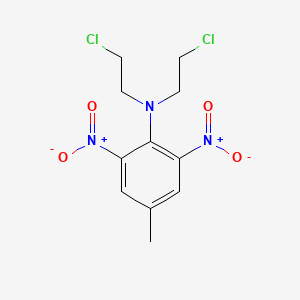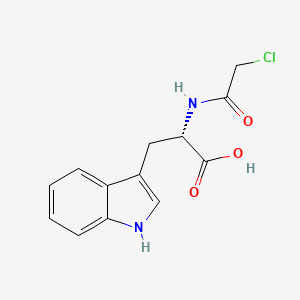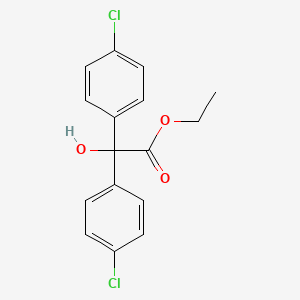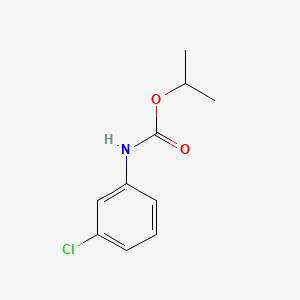
Chlorpropham
Vue d'ensemble
Description
Chlorpropham, also known as CIPC, is a plant growth regulator and herbicide. It is used as a sprout suppressant for various plants and crops such as grass weeds, alfalfa, lima and snap beans, blueberries, cane fruit, carrots, cranberries, ladino clover, garlic, seed grass, onions, spinach, sugar beets, tomatoes, safflower, soybeans, gladioli and woody nursery stock . It is also used to inhibit potato sprouting and for sucker control in tobacco .
Synthesis Analysis
Chlorpropham can be synthesized through a multi-step reaction process. The first step involves the use of hydrogen chloride in water at 0°C, followed by a reaction with palladium dichloride and triethylamine in N,N-dimethyl acetamide at 70°C for 24 hours .Molecular Structure Analysis
The molecular formula of Chlorpropham is C10H12ClNO2 . It has an average mass of 213.661 Da and a monoisotopic mass of 213.055649 Da .Chemical Reactions Analysis
The reactions degrading Chlorpropham in the matrix are quite complex under harsh processing conditions . A study aimed to decipher the reaction pathways and discover new metabolites in typical high-temperature food-processing steps .Physical And Chemical Properties Analysis
Chlorpropham appears as a beige to brown solid with a slight sweet ester odor . It has a density of 1.18 g/cm3 and a melting point of 41 to 42 °C . It is moderately soluble in water, highly volatile and moderately mobile .Applications De Recherche Scientifique
Sprout Inhibitor in Potatoes
Chlorpropham (CIPC) is a highly effective potato sprout inhibitor . It is used to control sprouting and accumulation of sugars in stored potatoes . The application of CIPC helps to maintain the quality of potatoes during storage .
Herbicide in Crop Production
Chlorpropham is also used as a herbicide on various crops such as glasshouse and field lettuce, field onion, and field flower bulbs . It helps in controlling the growth of unwanted plants, thereby improving the yield and quality of the crops .
Phytosanitary Measure in Export Regulations
Some export regulations require the application of CIPC or other sprout inhibitors to potatoes as a general phytosanitary measure . This helps in maintaining the quality of potatoes during transportation and storage .
Research Tool in Plant Growth Studies
Chlorpropham is used in research to study the effects of sprout inhibitors on plant growth . For instance, it has been used to document the effects of low rates of CIPC application on the emergence, yield, and grade of the subsequent crop .
Contaminant Removal from Aqueous Solutions
Chlorpropham has been studied for its sorption capacity from aqueous solutions onto granular activated charcoal . The activated carbon adsorbent was found to be effective for the removal of approximately 80% of CIPC from aqueous solution .
Analytical Chemistry
Chlorpropham is used in analytical chemistry, particularly in the determination of its concentration in aqueous solutions using UV-Vis spectrophotometry . This method has been validated in terms of linearity, precision, and limits of detection and quantitation .
Orientations Futures
Mécanisme D'action
Target of Action
Chlorpropham, also known as CIPC, is primarily used as a plant growth regulator and herbicide . It acts as a sprout suppressant for various plants including grass weeds, alfalfa, lima and snap beans, blueberries, cane fruit, carrots, cranberries, ladino clover, garlic, seed grass, onions, spinach, sugar beets, tomatoes, safflower, soybeans, gladioli and woody nursery stock . The primary target of Chlorpropham is the microtubule structure within the cells of these plants .
Mode of Action
Chlorpropham interacts with its targets by altering the microtubule structure and function, which results in the inhibition of cell division . This interaction prevents the sprouting of potatoes and controls the growth of various weeds .
Biochemical Pathways
Chlorpropham is degraded by certain bacterial strains, such as Bacillus licheniformis NKC-1 . The degradation process begins with the hydrolysis of Chlorpropham by a specific enzyme called CIPC hydrolase, which yields 3-chloroaniline (3-CA) as a major metabolic product . An inducible 3-CA dioxygenase then catalyzes the incorporation of molecular oxygen and removes the amino group by deamination, yielding a monochlorinated catechol . Further degradation of 4-chlorocatechol proceeds via ortho-ring cleavage through the maleylacetate process .
Result of Action
The result of Chlorpropham’s action is the suppression of sprouting in potatoes and the control of growth in various weeds . By inhibiting cell division, Chlorpropham prevents the sprouting of potatoes and controls the growth of various weeds .
Action Environment
It is moderately soluble in water, highly volatile, and moderately mobile . These properties suggest that Chlorpropham’s action, efficacy, and stability can be influenced by environmental factors such as soil composition, water availability, and temperature . Furthermore, Chlorpropham may contaminate water resources and affect aquatic ecosystems and animals including fishes, invertebrates, and crustaceans .
Propriétés
IUPAC Name |
propan-2-yl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJSHJJYOPWUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20546 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORPROPHAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020764 | |
| Record name | Chlorpropham | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl-n-(3-chlorophenyl)carbamate is a brown chunky solid. (NTP, 1992), Colorless to light tan solid; [HSDB] Commercial product is a liquid; [Merck Index] Slightly beige solid; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALS. | |
| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20546 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorpropham | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4379 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORPROPHAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
477 °F at 760 mmHg (decomposition) (NTP, 1992), 149 °C at 2 mm Hg, Boiling point: 246 °C with decomposition | |
| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20546 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORPROPHAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Readily soluble in most organic solvents (e.g., alcohols, ketones, esters, chlorinated hydrocarbons, aromatic hydrocarbons); moderately soluble in mineral oils (100 g/kg kerosene), Miscible in acetone, carbon disulfide; very soluble in anhydrous ammonia, aromatic solvents, ethyl and isopropyl alcohol, ketones; soluble in kerosene or diesel oil, In water, 89 mg/L at 25 °C, Solubility in water, g/100ml: 0.009 (very poor) | |
| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20546 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORPROPHAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORPROPHAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.18 at 86 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 30 °C, 1.18 g/cm³ | |
| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20546 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORPROPHAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORPROPHAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
2 mmHg at 300 °F (NTP, 1992), 0.0000075 [mmHg], Vapor pressure = 2 mm Hg at 149 °C, 24 mPa (1.8X10-4 mm Hg) at 20 °C (98% pure) | |
| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20546 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorpropham | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4379 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORPROPHAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Chlorpropham | |
Color/Form |
Colorless solid, Light-tan powder, Light brown crystalline solid | |
CAS RN |
101-21-3 | |
| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20546 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorpropham | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorpropham [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | chlorpropham | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorpropham | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorpropham | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPROPHAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HBU04R8B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORPROPHAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORPROPHAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
106.5 °F (NTP, 1992), 40.7-41.1 °C, 41 °C | |
| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20546 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORPROPHAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORPROPHAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of chlorpropham in plants?
A1: Chlorpropham acts by disrupting cell division (mitosis) in plants, primarily by interfering with the formation of microtubules. [] Microtubules are crucial for cell division, and their disruption prevents the separation of chromosomes, ultimately leading to the inhibition of cell division and sprout growth. []
Q2: How effective is chlorpropham in suppressing sprout growth in potatoes?
A2: Chlorpropham effectively inhibits sprouting in potatoes during storage. Studies have demonstrated that treated potatoes exhibit significantly reduced sprout length and a lower number of sprouts compared to untreated controls. [, , ]
Q3: Are there any concerns regarding the effectiveness of chlorpropham application in commercial potato storage?
A3: Yes, conventional thermal fog application of chlorpropham, the industry standard, often results in uneven distribution within storage facilities. [] This uneven distribution can lead to inadequate sprout control in some areas and unacceptably high residues in others. []
Q4: What is the molecular formula and weight of chlorpropham?
A4: The molecular formula of chlorpropham is C10H12ClNO2, and its molecular weight is 213.66 g/mol.
Q5: How stable is chlorpropham under different storage conditions?
A5: Chlorpropham's stability is influenced by storage conditions. Studies have shown that its degradation is faster at higher temperatures. [] Additionally, chlorpropham residues in potatoes decrease over extended storage periods. []
Q6: Does the type of formulation affect chlorpropham's degradation in the environment?
A6: Yes, the formulation can influence chlorpropham's degradation rate. Studies have indicated that the degradation of chlorpropham formulated as a potato sprout powder is slower in soil compared to chlorpropham in emulsifiable concentrate (EC) formulation. []
Q7: Does chlorpropham exhibit any catalytic properties?
A7: While chlorpropham is primarily known for its herbicidal and plant growth regulating properties, there is limited research on its potential catalytic applications.
Q8: How do structural modifications to the chlorpropham molecule impact its activity?
A9: Hydroxylation of chlorpropham at specific positions on the aromatic ring doesn't necessarily eliminate its phytotoxicity. For instance, while less potent than chlorpropham, hydroxylated metabolites can still inhibit cell division and growth in some plant systems. []
Q9: Are there strategies to enhance the stability of chlorpropham formulations?
A10: Research suggests that using clay as a carrier material can improve the slow-release properties of chlorpropham, potentially enhancing its efficacy and reducing the frequency of application. []
Q10: Are there concerns regarding the safety of chlorpropham residues in food?
A11: Yes, the presence of chlorpropham residues in food, particularly potatoes, has raised concerns. As a result, maximum residue levels (MRLs) have been established to ensure consumer safety. []
Q11: How is chlorpropham absorbed, distributed, metabolized, and excreted (ADME) in animals?
A12: Studies in rats have shown that chlorpropham is readily absorbed after oral administration and distributed to various tissues. [] It is primarily metabolized in the liver, with meta-chloroaniline identified as a key metabolite. [] Excretion occurs through both urine and feces, with a greater portion eliminated via urine. []
Q12: What is known about the potential toxicity of chlorpropham and its metabolite, 3-chloroaniline?
A13: Chlorpropham's toxicity varies depending on factors like the dose, route of exposure, and animal species. Studies in rats have shown that protein deficiency can increase susceptibility to chlorpropham toxicity. [] The metabolite 3-chloroaniline has also been linked to adverse effects in various organisms. [, ]
Q13: What analytical techniques are commonly employed for detecting and quantifying chlorpropham residues?
A14: Gas chromatography with flame ionization detection (GC-FID) [, ] and gas chromatography with electron capture detection (GC-ECD) [] are widely used for analyzing chlorpropham residues in various matrices. High-performance liquid chromatography (HPLC) coupled with different detectors like PDA [] or mass spectrometry (MS) [] also provides sensitive and selective detection methods. Enzyme-linked immunosorbent assay (ELISA) techniques using monoclonal antibodies have also been developed for rapid analysis. []
Q14: How does chlorpropham behave in the environment after application?
A15: Chlorpropham can adsorb to soil particles, and its persistence is influenced by factors like soil type, temperature, and moisture. [] It undergoes degradation through various processes, including microbial breakdown and photolysis (degradation by sunlight). [, ]
Q15: What are the potential environmental concerns associated with chlorpropham use?
A16: Concerns exist regarding the potential contamination of water sources due to chlorpropham runoff from treated fields or leaching from storage facilities. [] Additionally, the presence of chlorpropham residues in the environment, even at low levels, might have adverse effects on non-target organisms. []
Q16: Are there any mitigation strategies to minimize the environmental impact of chlorpropham?
A17: Implementing best management practices during application, such as targeted application methods and minimizing runoff, can help reduce environmental contamination. [] Additionally, exploring alternative sprout suppression methods with lower environmental footprints is crucial. []
Q17: Are there any viable alternatives to chlorpropham for sprout suppression in potato storage?
A18: Research into alternative sprout control methods is ongoing. Some potential alternatives include the use of natural plant extracts, essential oils, irradiation techniques, and controlled atmosphere storage. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




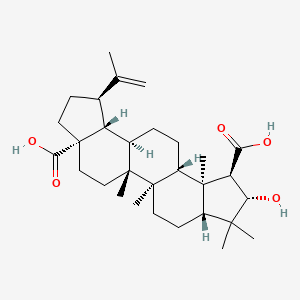
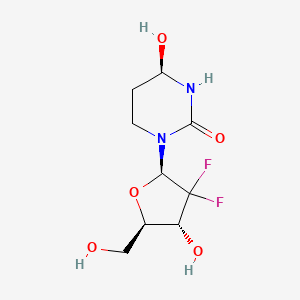
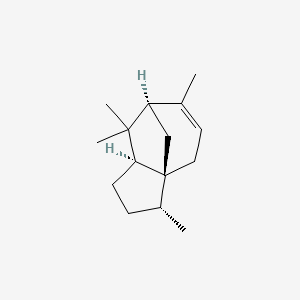
![3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1668778.png)
